![molecular formula C12H11NO4 B14620888 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 59942-16-4](/img/structure/B14620888.png)
1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrrole ring with a hydroxyethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a hydroxyethoxyphenyl compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with a hydroxyethoxyphenyl group sets it apart from other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
59942-16-4 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxyethoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO4/c14-6-7-17-10-3-1-2-9(8-10)13-11(15)4-5-12(13)16/h1-5,8,14H,6-7H2 |
Clave InChI |
WKBFQRDWYJFXFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCO)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


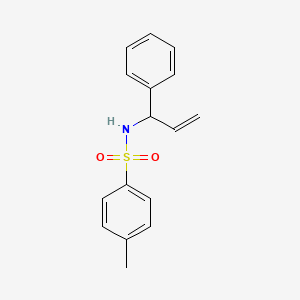
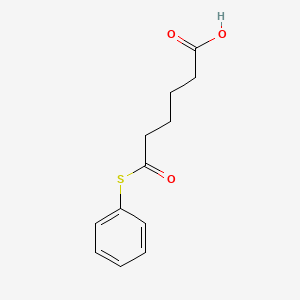

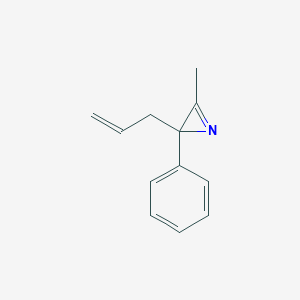
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
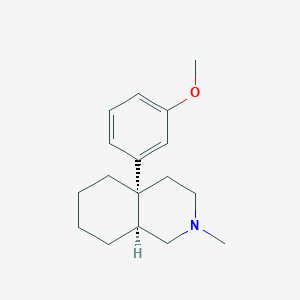
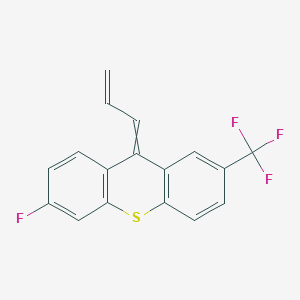




![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
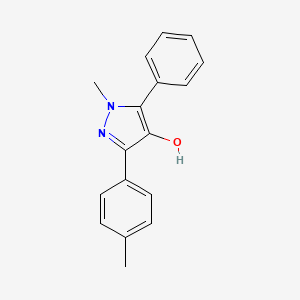
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
